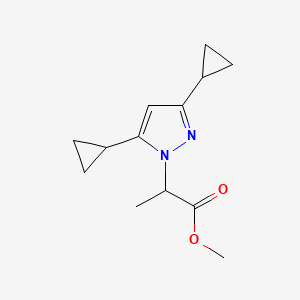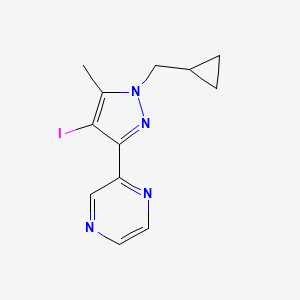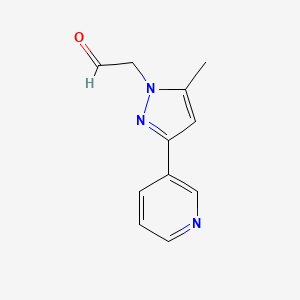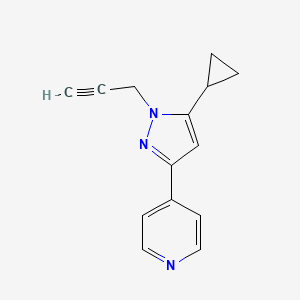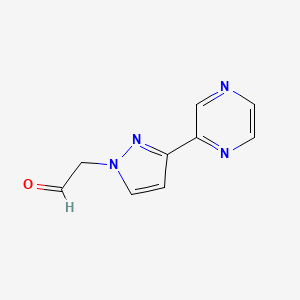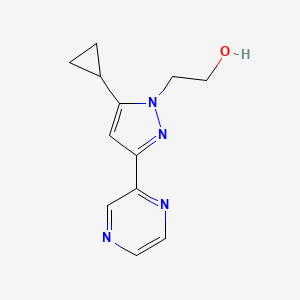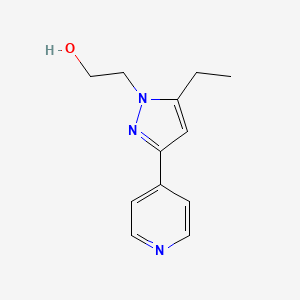
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CPA) is a compound belonging to the family of azetidinone derivatives, which have recently been studied for their potential as pharmaceuticals and agrochemicals. CPA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties. In addition, CPA has been studied for its potential use in the synthesis of new pharmaceuticals and agrochemicals.
Scientific Research Applications
Cancer Therapeutics: Menin Inhibition
This compound has been identified as a potential menin inhibitor . Menin is a protein associated with mixed-lineage leukemia (MLL) and is a target for cancer therapeutics. Inhibiting menin can disrupt the oncogenic activity of MLL fusion proteins, offering a pathway to treat acute leukemia and other cancers where menin plays a role.
Endocrine Tumor Treatment
The MEN1 gene, which produces menin, is often mutated in endocrine tumors. By acting as a menin inhibitor, this compound could be used to develop treatments for heritable and sporadic endocrine tumors .
Transcriptional Regulation Research
Menin interacts with transcription factors like JunD and NF-κB, influencing gene transcription. Research into the use of this compound can provide insights into transcriptional regulation and the development of related disorders .
DNA Repair and Replication Studies
Menin is involved in protein-protein interactions with components of DNA repair and replication machinery, such as RPA2. This compound’s role as a menin inhibitor could be crucial in studying DNA repair processes and their implications in genomic stability .
Genome Stability in Breast Cancer
The interaction between menin and breast cancer 1 gene (Brea1) product is significant for maintaining genome stability. This compound could be used to study the effects of menin inhibition on breast cancer progression and treatment .
Pharmacological Research
As a compound with potential pharmacological applications, it can be used in the synthesis of other complex molecules for drug development, expanding the repertoire of treatments for various diseases .
Reference Standard for Testing
This compound serves as a high-quality reference standard in pharmaceutical testing, ensuring accurate results in drug development and quality control processes .
properties
IUPAC Name |
1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFRGJSNGJTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




